2-Hexylnaphthalene
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Overview
Description
2-Hexylnaphthalene is an organic compound with the molecular formula C16H20 It is a derivative of naphthalene, where a hexyl group is attached to the second carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene with hexyl halides in the presence of a Lewis acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation techniques but on a larger scale. The process involves the use of continuous reactors and advanced purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hexylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenes depending on the reagents used.
Scientific Research Applications
2-Hexylnaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of dyes, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hexylnaphthalene involves its interaction with various molecular targets. In biological systems, it can act as a fluorescent probe, binding to specific biomolecules and emitting fluorescence upon excitation. This property is utilized in imaging and detection applications .
Comparison with Similar Compounds
- 2-Methylnaphthalene
- 2-Ethylnaphthalene
- 2-Butylnaphthalene
Comparison: 2-Hexylnaphthalene is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
2876-46-2 |
---|---|
Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-hexylnaphthalene |
InChI |
InChI=1S/C16H20/c1-2-3-4-5-8-14-11-12-15-9-6-7-10-16(15)13-14/h6-7,9-13H,2-5,8H2,1H3 |
InChI Key |
ZGHJVWFEQWVPTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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